molecular formula C17H14ClF3N2O3 B2925807 N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1351602-08-8

N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Cat. No. B2925807
CAS RN: 1351602-08-8
M. Wt: 386.76
InChI Key: NLIVLFCCBZDWAA-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, also known as TRO19622, is a chemical compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. The compound exhibits a unique mechanism of action that targets specific receptors in the brain, leading to a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterization

  • A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, providing a new useful formula for both anthranilic acid derivatives and oxalamides. This methodology is operationally simple and high yielding, indicating a potential pathway for synthesizing related compounds like N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide (Mamedov et al., 2016).

Molecular Interactions and Supramolecular Assembly

  • Research on N,N′-diaryloxalamides interacting with pentafluorophenol (pfp) has led to the identification of molecular complexes characterized by X-ray crystallography. These findings are crucial for understanding how this compound could form supramolecular structures through hydrogen bonding and phenyl–perfluorophenyl interactions (Piotrkowska et al., 2007).

Potential Antimicrobial and Antipathogenic Properties

  • Thiourea derivatives, including those related to oxalamides, have demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest a promising area of research for this compound in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Anticonvulsant Potential

  • A series of N1‐substituted‐N2,N2‐diphenyl oxalamides were synthesized and screened for anticonvulsant activity, indicating that certain compounds were more potent than standard drugs. This research avenue suggests the potential of this compound and its derivatives for further exploration as anticonvulsant agents (Nikalje et al., 2012).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c18-12-8-4-5-9-13(12)23-15(25)14(24)22-10-16(26,17(19,20)21)11-6-2-1-3-7-11/h1-9,26H,10H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIVLFCCBZDWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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